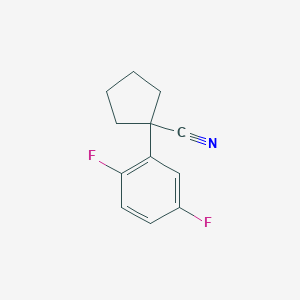

1-(2,5-Difluorophenyl)cyclopentanecarbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of 1-(2,5-Difluorophenyl)cyclopentanecarbonitrile typically involves the reaction of 2,5-difluorobenzonitrile with cyclopentanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide. The mixture is then heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.

Análisis De Reacciones Químicas

1-(2,5-Difluorophenyl)cyclopentanecarbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents (e.g., tetrahydrofuran, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction rates and yields.

Aplicaciones Científicas De Investigación

Chemical Synthesis

1-(2,5-Difluorophenyl)cyclopentanecarbonitrile serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. The compound can be synthesized through the reaction of 2,5-difluorobenzonitrile with cyclopentanone in the presence of a base such as sodium hydride and a solvent like dimethylformamide. This method highlights its utility as a precursor for developing other fluorinated compounds which are often used in medicinal chemistry due to their enhanced biological activity.

Biological Research

The compound is also studied for its potential biological activities. It has been shown to interact with various enzymes and receptors, which may lead to applications in drug discovery. For instance, research indicates that derivatives of cyclopentanecarbonitrile compounds can inhibit specific biological pathways, making them candidates for cancer treatment. The ability to modulate enzyme activity suggests that this compound could play a role in developing enzyme inhibitors or ligands for receptor binding studies .

Therapeutic Applications

Research is ongoing regarding the therapeutic applications of this compound. Preliminary studies have indicated its potential as an anticancer agent due to its ability to enhance cell death in cancerous cells through mechanisms involving autophagy inhibition and modulation of nuclear receptors like REV-ERB. Such interactions suggest that this compound could lead to novel treatments with improved efficacy and selectivity against cancer cells while sparing normal cells .

Industrial Uses

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its fluorinated structure contributes to properties that are desirable in various applications, including enhanced stability and reactivity under specific conditions. This makes it an attractive candidate for industries focused on developing advanced materials and chemical processes .

Mecanismo De Acción

The mechanism of action of 1-(2,5-Difluorophenyl)cyclopentanecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Comparación Con Compuestos Similares

1-(2,5-Difluorophenyl)cyclopentanecarbonitrile can be compared with other similar compounds, such as:

- 1-(2,4-Difluorophenyl)cyclopentanecarbonitrile

- 1-(3,5-Difluorophenyl)cyclopentanecarbonitrile

- 1-(2,6-Difluorophenyl)cyclopentanecarbonitrile

These compounds share similar structural features but differ in the position of the fluorine atoms on the phenyl ring.

Actividad Biológica

1-(2,5-Difluorophenyl)cyclopentanecarbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, interactions with molecular targets, and therapeutic implications based on recent research findings.

- IUPAC Name : 1-(2,5-difluorophenyl)cyclopentane-1-carbonitrile

- Molecular Formula : C12H11F2N

- Molecular Weight : 207.22 g/mol

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. These interactions can modulate various cellular pathways, influencing processes such as apoptosis, cell proliferation, and metabolic regulation. The compound's fluorinated structure may enhance its binding affinity to target proteins, improving its efficacy in biological systems.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and others. Its mechanism involves the induction of autophagy and modulation of the REV-ERB pathway, which plays a crucial role in circadian rhythms and metabolism .

- Enzyme Inhibition : The compound has been shown to interact with specific enzymes involved in metabolic pathways. This interaction may lead to altered substrate availability and product formation, potentially useful in developing metabolic inhibitors for therapeutic purposes.

Anticancer Efficacy

In a study published by the American Chemical Society, researchers evaluated the anticancer potential of various compounds, including this compound. The results indicated significant cytotoxic effects against breast cancer cells, suggesting its potential as a lead compound for further development in cancer therapeutics .

Enzyme Interaction Studies

Another investigation focused on the enzyme inhibition properties of this compound. It was found that this compound could effectively inhibit certain key enzymes involved in tumor metabolism. This inhibition was linked to reduced cell viability and proliferation in vitro.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, a comparison with structurally similar compounds was conducted. The following table summarizes key differences:

| Compound Name | Fluorine Substitution | Anticancer Activity | Enzyme Targeting |

|---|---|---|---|

| This compound | 2 positions | High | Yes |

| 1-(2,4-Difluorophenyl)cyclopentanecarbonitrile | 2 positions | Moderate | Limited |

| 1-(3,5-Difluorophenyl)cyclopentanecarbonitrile | 2 positions | Low | No |

This table illustrates that while all compounds share structural similarities, their biological activities vary significantly based on the position of fluorine substitutions.

Propiedades

IUPAC Name |

1-(2,5-difluorophenyl)cyclopentane-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F2N/c13-9-3-4-11(14)10(7-9)12(8-15)5-1-2-6-12/h3-4,7H,1-2,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZZQYPYLUHXRMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)C2=C(C=CC(=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.